molecular formula C12H14F3NO B13423262 N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide CAS No. 40552-64-5

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide

Cat. No.: B13423262
CAS No.: 40552-64-5
M. Wt: 245.24 g/mol
InChI Key: ZVKARXLKNIBGIR-UHFFFAOYSA-N
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Description

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide (C₁₉H₂₁F₃N₂O₂) is a synthetic acetamide derivative characterized by a phenethyl backbone substituted with a trifluoromethyl (-CF₃) group at the meta position and an alpha-methyl (-CH₃) group on the ethyl chain. The acetamide moiety (-NHCOCH₃) is attached to the nitrogen of the phenethylamine structure. This compound’s structural uniqueness lies in its trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the alpha-methyl group, which may influence steric hindrance and conformational flexibility .

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8(16-9(2)17)6-10-4-3-5-11(7-10)12(13,14)15/h3-5,7-8H,6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKARXLKNIBGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891589
Record name N-{1-[3-(trifluoromethyl)phenyl]propan-2-yl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40552-64-5
Record name Acetamide, N-(alpha-methyl-m-trifluoromethylphenethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040552645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide typically involves the reaction of alpha-methyl-m-trifluoromethylphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce trifluoromethylamines.

Scientific Research Applications

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or analgesic agent.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity and inflammatory responses.

Comparison with Similar Compounds

Structural Comparison with Meta-Substituted Acetamides

The meta-substitution pattern and electronic effects of the trifluoromethyl group differentiate this compound from structurally related acetamides. Key comparisons include:

Table 1: Structural Features of Meta-Substituted Acetamides
Compound Name Substituents Key Features Reference
N-(3-Trifluoromethylphenyl)acetamide -CF₃ at meta position Simpler structure; lacks alpha-methyl phenethyl chain.
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide -CH₃ at meta/para; -CCl₃ group Trichloro substitution increases electron-withdrawing effects vs. -CF₃.
2-(3-Hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) -CF₃ at para; phenolic -OH at meta Phenoxy linkage and hydroxyl group enhance polarity vs. phenethyl backbone.
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide -CF₃ at ortho; -Cl at para Ortho-substituted -CF₃ may sterically hinder interactions.

Key Observations :

  • Trifluoromethyl vs.
  • Backbone Flexibility: The phenethyl chain with an alpha-methyl group in the target compound may restrict rotational freedom compared to phenyl or phenoxy analogs (e.g., B2) .
  • Substituent Position : Meta-substituted -CF₃ (target) vs. ortho- or para-substituted analogs (e.g., ) influence steric and electronic interactions in molecular recognition .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Related Acetamides
Compound Name Biological Activity Mechanism/Relevance Reference
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Anti-cancer (HCT-1, MCF-7) Sulfonyl and pyrrolidinyl groups enhance cytotoxicity.
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-pyridazin-1-yl]-acetamide FPR2 agonist (chemotaxis in neutrophils) Pyridazinone core critical for receptor activation.
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) Anti-microbial (gram-positive bacteria) Sulfonyl-piperazine and difluorophenyl enhance membrane disruption.
N-(3-Chloro-4-hydroxyphenyl)acetamide (4) Analgesic (paracetamol analog) Hydroxyl and chloro groups mimic paracetamol’s COX inhibition.

Key Observations :

  • Electron-Withdrawing Groups : Compounds with -CF₃ (target) or -CCl₃ () may exhibit enhanced binding to hydrophobic pockets in enzymes or receptors compared to -OCH₃ or -OH analogs .
  • Anti-Cancer Activity : Sulfonamide and quinazoline derivatives () show higher potency than simple acetamides, suggesting the target compound may require additional functionalization for similar efficacy .
  • Anti-Microbial Activity : Piperazine and sulfonyl groups () improve activity against gram-positive bacteria, a feature absent in the target compound’s current structure .

Physicochemical Properties and Crystallography

The target compound’s solid-state geometry and solubility can be inferred from related structures:

  • Crystal Packing: Meta-substituted trichloro-acetamides () crystallize in monoclinic systems with hydrogen-bonded dimers, whereas the target’s -CF₃ group may disrupt such packing due to larger van der Waals volume .
  • Solubility : Polar groups (e.g., -OH in B2) enhance aqueous solubility, which the target compound may lack due to its hydrophobic substituents .

Biological Activity

N-(alpha-Methyl-m-trifluoromethylphenethyl)acetamide is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Structural Characteristics

This compound features a trifluoromethyl group, which is known to enhance binding affinity and selectivity toward biological targets. The presence of this group can significantly influence the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that this compound may exhibit effects similar to those of alpha-methyltyrosine, which inhibits catecholamine synthesis. This inhibition can lead to significant clinical benefits in conditions like pheochromocytoma, where catecholamine levels are abnormally high .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Catecholamine Synthesis Inhibition Reduces catecholamine levels, potentially beneficial for hypertensive disorders .
Neurotransmitter Modulation May influence neurotransmitter release and receptor activity, similar to other amides .
Potential Anticonvulsant Effects Preliminary data indicates potential anticonvulsant properties, warranting further investigation .

Case Studies

  • Pheochromocytoma Management : A study involving patients with pheochromocytoma demonstrated that compounds inhibiting catecholamine synthesis could provide significant clinical benefits. While this compound has not been directly tested in this context, its structural similarities to alpha-methyltyrosine suggest potential efficacy in similar applications .
  • Anticonvulsant Research : Research on related compounds has shown promising anticonvulsant activity. For instance, a study reported that certain derivatives displayed effective doses (ED50) indicating their potential for treating seizure disorders. The exact mechanisms remain to be fully elucidated but may involve modulation of calcium channels and GABA-A receptors .

Research Findings

Recent findings indicate that this compound's trifluoromethyl group enhances its biological potency. This modification has been linked to improved binding affinities for specific targets within the central nervous system (CNS), suggesting a role in modulating CNS activity and possibly providing therapeutic effects in neurological disorders .

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